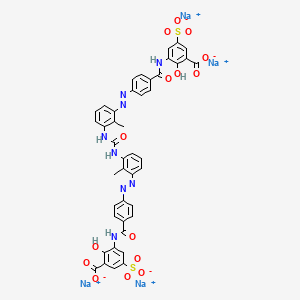
5-Hydroxyquinoline-8-carbonitrile
Vue d'ensemble
Description
5-Hydroxyquinoline-8-carbonitrile is a derivative of 8-Hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Applications De Recherche Scientifique
Antimicrobial Activity
“5-Hydroxyquinoline-8-carbonitrile” and its derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The hydroxyquinoline moiety is known to interfere with the microbial DNA synthesis, thereby inhibiting growth and proliferation .
Anticancer Agents
Research has indicated that hydroxyquinoline derivatives can act as potent anticancer agents. They work by inducing apoptosis in cancer cells and inhibiting cell proliferation. Their ability to chelate metals can also disrupt metalloprotein functions that are vital for cancer cell survival .
Neuroprotective Agents
These compounds have been explored for their neuroprotective effects, particularly as iron-chelators. By binding to excess iron in the brain, they can prevent oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer’s .
Enzyme Inhibition
“5-Hydroxyquinoline-8-carbonitrile” derivatives have been found to inhibit 2OG-dependent enzymes. These enzymes are involved in various biological processes, including DNA and histone demethylation, which are crucial for epigenetic regulation. Inhibitors of these enzymes can have therapeutic applications in diseases where epigenetic modifications play a role .
Antifungal Applications
The antifungal activity of hydroxyquinoline derivatives is another area of interest. They have been used to develop treatments for fungal infections, leveraging their ability to disrupt fungal cell wall synthesis and function .
Antiviral Properties
Studies have shown that hydroxyquinoline compounds can exhibit antiviral properties. They can inhibit the replication of certain viruses, making them potential candidates for the development of antiviral drugs .
Orientations Futures
Given the wide range of biological activities exhibited by 8-Hydroxyquinoline derivatives, there is considerable interest in further exploring these compounds for therapeutic applications . Future research could focus on the synthesis of novel derivatives, including 5-Hydroxyquinoline-8-carbonitrile, and the investigation of their biological activities and medicinal applications .
Mécanisme D'action
Propriétés
IUPAC Name |
5-hydroxyquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-3-4-9(13)8-2-1-5-12-10(7)8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAGWFVSIHNGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720978 | |
| Record name | 5-Oxo-1,5-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-8-carbonitrile | |
CAS RN |
936345-80-1 | |
| Record name | 5-Oxo-1,5-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)-, disodium salt](/img/structure/B1497356.png)
![methyl 1-tert-butyl-2-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1497358.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/structure/B1497366.png)



![4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine](/img/structure/B1497390.png)

![{4-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}mercury(1+) acetate](/img/structure/B1497394.png)